Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H6Cl2F3NO2 |
|---|---|
Molecular Weight |
288.05 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6Cl2F3NO2/c1-2-17-8(16)6-4(10)3-5(9(12,13)14)15-7(6)11/h3H,2H2,1H3 |
InChI Key |
ONXAJTMZYKDUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate involves several steps. One common method includes the reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative (2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylic acid). This reaction is catalyzed by acids like HCl or bases like NaOH, typically requiring elevated temperatures .
Substitution Reactions
-
Ammonia substitution : Chlorine atoms at positions 2 and 4 can be replaced by amino groups using ammonia in sealed reactors at high pressures (e.g., 10 hours at 150°C) .
-
Nucleophilic aromatic substitution : The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack, particularly at positions ortho to chlorine atoms.
Cross-Coupling Reactions
While not directly applicable to the ester derivative, related trifluoromethylpyridines participate in palladium-catalyzed couplings (e.g., Suzuki or Ullmann reactions) when modified with appropriate leaving groups .
Reaction Conditions and Yields
| Reaction Type | Conditions | Key Reagents | Yield Range |
|---|---|---|---|
| Chlorination | Reflux (75–80°C), THF solvent | Thionyl chloride | 60–80% |
| Esterification | Acidic or basic catalysis | Ethanol, H₂SO₄ or NaOH | 70–85% |
| Ammonia substitution | High pressure (150°C, 10 hours) | NH₃, sealed reactor | 80–90% |
Data adapted from synthesis protocols in picoline derivatives .
Scientific Research Applications
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate and its derivatives involves interactions with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased efficacy . The exact pathways and molecular targets vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Ethyl 5-Methylimidazo[1,2-a]Pyridine-3-Carboxylate
Core Structure : This compound contains a fused imidazo[1,2-a]pyridine ring system with a methyl group at position 5 and an ethyl ester at position 3.
Key Differences :
- The absence of chlorine and trifluoromethyl groups reduces its electron-withdrawing effects compared to the target compound.
- Reactivity: In acetic acid, it undergoes oxidation to form a dihydroimidazopyridine derivative (83% yield), whereas in ethyl acetate or tetrahydrofuran, it reacts regioselectively with N-chlorosuccinimide (NCS) to yield a chloromethyl derivative (76–83% yields) .
Applications : Likely explored for pharmaceutical applications due to the imidazopyridine scaffold’s prevalence in drug discovery.
Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
Core Structure : A pyrazole ring with a trifluoromethyl group at position 3 and an ethyl ester at position 4.
Key Differences :
- Synthetic Routes: Prepared via substitution reactions from hydrazine hydrate intermediates, highlighting divergent reactivity compared to pyridine-based systems .
Applications : Pyrazole derivatives are widely used in agrochemicals and pharmaceuticals, but the absence of chlorine substituents may limit bioactivity compared to the target compound.
Chlorantraniliprole and Cyantraniliprole
Core Structure : These diamide insecticides feature anthranilic diamide backbones with pyridine or chloropyridine moieties.
Key Differences :
- Chlorantraniliprole contains a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole group, while cyantraniliprole includes cyano substituents. Both lack the 2,4-dichloro-6-CF₃-pyridine motif.
- Applications: Commercial insecticides with high efficacy; structural similarities suggest the target compound may also exhibit pesticidal activity.
Structural and Functional Analysis Table
Research Findings and Trends
- Electronic Effects: The 2,4-dichloro and 6-CF₃ groups in the target compound likely enhance electrophilic reactivity and metabolic stability compared to non-halogenated analogs.
- Synthetic Challenges : Chlorination and trifluoromethylation steps may require specialized reagents or conditions, as seen in analogous syntheses .
Biological Activity
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridine ring substituted with two chlorine atoms, a trifluoromethyl group, and an ethyl ester functional group. The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of trifluoromethylpyridines exhibit notable antimicrobial activities. For instance, compounds with similar structures have been shown to possess antichlamydial activity, emphasizing the importance of the trifluoromethyl substituent in enhancing biological efficacy. Specifically, studies have demonstrated that the presence of electron-withdrawing groups at specific positions on the pyridine ring can significantly improve antimicrobial potency compared to their non-fluorinated counterparts .
Inhibition of Enzymatic Activity
This compound has been explored for its potential as an inhibitor of various enzymes. For example, certain trifluoromethyl-substituted pyridines have been identified as inhibitors of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's. The SAR studies suggest that modifications to the pyridine core can lead to compounds with improved pharmacokinetic profiles and brain penetration capabilities .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Methods often utilize electrophilic aromatic substitution to introduce halogen and trifluoromethyl groups followed by esterification reactions to achieve the final product. The synthesis pathways are crucial for producing analogs with varying biological activities .
Structure-Activity Relationships (SAR)
The SAR studies highlight that:
- Trifluoromethyl Group : This substituent enhances lipophilicity and metabolic stability, contributing to increased bioactivity.
- Chlorine Substituents : The positioning and number of chlorine atoms can influence both potency and selectivity against target pathogens or enzymes.
- Ester Functionality : The ethyl ester moiety may enhance solubility and bioavailability compared to other functional groups .
Case Studies
- Antimicrobial Activity : A study evaluated several derivatives of trifluoromethylpyridines against Chlamydia species. Compounds containing the trifluoromethyl group exhibited significantly higher activity than those lacking this substituent .
- Neuroprotective Effects : Another investigation focused on nSMase2 inhibitors derived from similar frameworks demonstrated promising results in reducing exosome release in mouse models of Alzheimer's disease, suggesting potential therapeutic applications for this compound .
Q & A
Q. How to design derivatives for fluorescence-based imaging without altering core reactivity?
- Methodological Answer : Attach fluorophores (e.g., BODIPY) to the pyridine nitrogen via a spacer (e.g., PEG). shows that styryl or cyclopropyl groups maintain electronic properties while enabling imaging. Validate fluorescence quantum yield (Φ) in PBS buffer using UV-Vis and fluorescence spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
